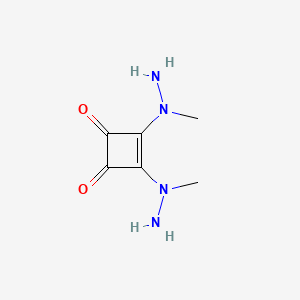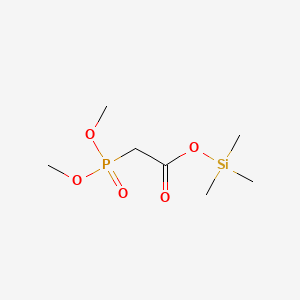
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione
Vue d'ensemble
Description
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione: is a chemical compound with the molecular formula C6H10N4O2 and a molecular weight of 170.17 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring substituted with two 1-methylhydrazino groups at the 3 and 4 positions. It is primarily used in research settings, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with methylhydrazine. The process can be summarized as follows:
Starting Materials: Squaric acid derivatives and methylhydrazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Squaric acid derivatives are reacted with an excess of methylhydrazine in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutene ring.
Reduction: Reduced forms of the hydrazino groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Proteomics: Used as a reagent in the study of protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The hydrazino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione
- 3,4-Diaminocyclobut-3-ene-1,2-dione
- 3,4-Bis(4-aminophenyl)amino)cyclobut-3-ene-1,2-dione
Uniqueness
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern with 1-methylhydrazino groups. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclobutene ring also contributes to its unique properties, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
3,4-bis[amino(methyl)amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9(7)3-4(10(2)8)6(12)5(3)11/h7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGJMGVSIRHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)C1=O)N(C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370771 | |
| Record name | 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50376-99-3 | |
| Record name | 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)





![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)



![Methyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1607735.png)
